molecular formula C12H8N2O6S B2926827 1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene CAS No. 57864-63-8

1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene

Cat. No. B2926827
CAS RN: 57864-63-8
M. Wt: 308.26
InChI Key: LIDWXOYWLWNIJE-UHFFFAOYSA-N
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Description

“1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene” is a chemical compound with the linear formula C12H8N2O6S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The predicted boiling point of “1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene” is 541.9±35.0 °C and its predicted density is 1.530±0.06 g/cm3 . The molecular weight is 308.27 .

Scientific Research Applications

Synthesis of Novel Sulfonamide Compounds

1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene: serves as a precursor in the synthesis of novel sulfonamide compounds. For instance, it has been used to synthesize {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA) , which is formed from 4-nitrobenzenesulphonylchloride and L-tryptophan . This process involves the slow evaporation method to form single crystals from a methanolic solution, indicating its utility in creating complex molecular structures for further study.

Crystallographic Analysis

The compound is suitable for X-ray crystallographic analysis, which is essential for determining the three-dimensional structures of molecular compounds. The crystallography of such sulfonamides can reveal intricate details about molecular geometry, bonding patterns, and intermolecular interactions .

Spectroscopic Studies

1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene: derivatives are characterized using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis. These techniques provide insights into the electronic structure and chemical environment of the molecules .

Computational Chemistry

Computational studies, including in silico modeling and simulations, are conducted on derivatives of 1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene . These studies can predict the inhibitory activity against targets like SARS-CoV-2, showcasing the compound’s potential in drug discovery .

Antiviral Research

The sulfonamide group in derivatives of 1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene has shown promise in antiviral research. Specifically, indole-derivatives of this compound have demonstrated inhibitory activity against SARS-CoV-2, which could lead to the development of new therapeutic agents .

Safety and Hazards

Sigma-Aldrich provides “1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene” to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not provided in the sources I found.

properties

IUPAC Name

1-nitro-2-(4-nitrophenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-5-7-10(8-6-9)21(19,20)12-4-2-1-3-11(12)14(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDWXOYWLWNIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene

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